molecular formula C7H8N2O3 B1476336 1-(2-Cyanoacetyl)azetidine-3-carboxylic acid CAS No. 2090849-29-7

1-(2-Cyanoacetyl)azetidine-3-carboxylic acid

Cat. No. B1476336
CAS RN: 2090849-29-7
M. Wt: 168.15 g/mol
InChI Key: SJJWATDTUXLGBE-UHFFFAOYSA-N
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Description

“1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” is a compound with the molecular weight of 187.15 . It is a derivative of azetidine, a four-membered heterocyclic compound with nitrogen as its heteroatom . Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research .


Molecular Structure Analysis

The molecular structure of “1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” includes a four-membered azetidine ring with a carboxylic acid group and a cyanoacetyl group attached . The InChI key for this compound is GQANLYQCDYXBFI-UHFFFAOYSA-N .

Scientific Research Applications

Azetidine-2-Carboxylic Acid in the Food Chain

Azetidine-2-carboxylic acid (Aze) is identified in sugar beets and table beets and has been reported to cause toxic effects and congenital malformations due to its misincorporation into proteins in place of proline. This raises concerns about its presence in the food chain, particularly in sugar beet byproducts fed to farm animals (Rubenstein et al., 2009).

Synthesis and Applications in Biological and Foldameric Research

Research has demonstrated the development of functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, highlighting their potential in biological applications and as building blocks in foldameric research. These derivatives contain bromo-substituted carbon centers, allowing further functionalization and generating a range of conformationally constrained derivatives of interest from both biological and foldameric perspectives (Žukauskaitė et al., 2011).

Synthesis of Enantiopure Derivatives and Incorporation into Peptides

Enantiopure azetidine 2-carboxylic acids have been synthesized for incorporation into peptides. The process involves hydrolysis of 2-cyano azetidines and provides amino acids as conformationally constrained analogues of phenylalanine. This research opens up pathways for producing enantiopure 2-cyano azetidines and their subsequent use in synthesizing tripeptides (Couty et al., 2003).

Improved Synthesis of Protected 3-Haloazetidines

Protected 3-haloazetidines, important in medicinal chemistry, have been synthesized efficiently on a gram-scale. This process involves a strain-release reaction of 1-azabicyclo[1.1.0]butane, leading to high-value azetidine-3-carboxylic acid derivatives. The method offers a streamlined approach to creating versatile building blocks for pharmaceutical compounds (Ji et al., 2018).

Synthesis of Chiral Tetrasubstituted Azetidines

The synthesis of chiral tetrasubstituted azetidine-2-carboxylic acids and derivatives has been achieved with high yield and stereocontrol. This process utilizes asymmetric copper(I)-catalyzed [3+1]-cycloaddition and represents a significant advancement in creating complex structures with multiple chiral centers, showcasing the potential of azetidine derivatives in advanced synthetic chemistry (Marichev et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, azetidine-3-carboxylic acid, suggests avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

Azetidines have been the subject of recent research due to their potential in various fields such as pharmaceutical and agrochemical research . Future directions may include further exploration of the synthetic strategies towards functionalized azetidines and their applications .

Mechanism of Action

    Target of Action

    Compounds like “1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” are often used as linkers in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets would be the specific proteins or enzymes that the ADC or PROTAC is designed to interact with.

    Mode of Action

    As a linker in an ADC or PROTAC, “1-(2-Cyanoacetyl)azetidine-3-carboxylic acid” would help connect the antibody or ligand to the cytotoxic drug or protein degrader . The ADC or PROTAC would then bind to its target, and the drug or degrader would be released to exert its effect.

properties

IUPAC Name

1-(2-cyanoacetyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-2-1-6(10)9-3-5(4-9)7(11)12/h5H,1,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWATDTUXLGBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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